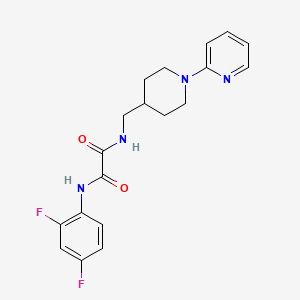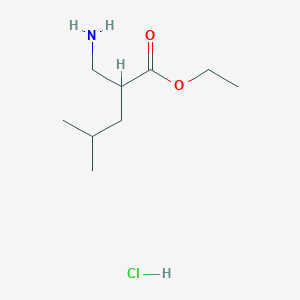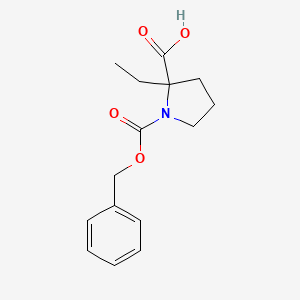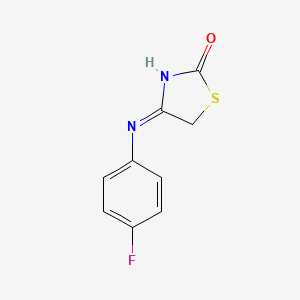![molecular formula C19H10ClFN4 B2505118 7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-28-5](/img/structure/B2505118.png)
7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C19H10ClFN4 and its molecular weight is 348.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Abdel-Monem et al. (2010) synthesized some new polyheterocyclic systems containing the 1,2,4-triazine moiety, which were screened for antimicrobial activity. Similarly, Divate and Dhongade-Desai (2014) reported the efficient microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, predicting one of the derivatives as a promising anticonvulsant agent through QSAR studies. These findings suggest the potential of these compounds in developing new antimicrobial agents (Abdel-Monem, 2010; Divate & Dhongade-Desai, 2014).
Antifungal and Herbicidal Applications
Further research by Ibrahim et al. (2008) explored the synthesis and antifungal activity of novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, indicating their usefulness in addressing fungal infections. In another study, Moran (2003) discovered that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity on a broad spectrum of vegetation at low application rates, highlighting their potential application in agricultural science (Ibrahim et al., 2008; Moran, 2003).
Molecular Docking and Antimicrobial Screening
El-Sofany et al. (2018) conducted synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating their antimicrobial and antioxidant activity. This study emphasizes the significance of these compounds in the development of new therapeutic agents with potential antimicrobial properties (El-Sofany et al., 2018).
Antiproliferative Activity
Dolzhenko et al. (2008) prepared fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines and evaluated their antiproliferative activity against breast, colon, and lung cancer cell lines. The study found significant antiproliferative activity, suggesting these compounds' potential in cancer research (Dolzhenko et al., 2008).
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClFN4/c20-13-7-5-12(6-8-13)14-9-10-25-19(16(14)11-22)23-18(24-25)15-3-1-2-4-17(15)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXGXOETIQLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)








![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
